molecular formula C2H3F3 B1214931 1,1,1-Trifluoroethane CAS No. 420-46-2

1,1,1-Trifluoroethane

Cat. No. B1214931
CAS RN: 420-46-2
M. Wt: 84.04 g/mol
InChI Key: UJPMYEOUBPIPHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,1-Trifluoroethane and its derivatives involves catalytic hydrodechlorination processes. A notable method involves the hydrodechlorination of 1,1,2-trichlorotrifluoroethane to trifluoroethene, a key intermediate to 1,1,1,2-tetrafluoroethane, which is a replacement for chlorofluorocarbons (CFCs) in refrigeration. This process exhibits high selectivity and conversion rates under specific conditions using a Bi–Pd catalyst supported on metal oxides (Ohnishi, Suzuki, & Ichikawa, 1991).

Molecular Structure Analysis

Gas-phase electron diffraction studies have provided detailed insights into the molecular structure of 1,1,1-Trifluoroethane. The electron-diffraction data have been crucial in refining the molecule's structure, confirming the staggered conformation with precise bond lengths and angles, thus resolving earlier contradictions and providing reference data for molecular mechanics calculations (Beagley, Jones, & Zanjanchi, 1980).

Chemical Reactions and Properties

Research into the chemical reactions of 1,1,1-Trifluoroethane explores its reactivity towards base attack, highlighting the generation and stability of the tetrafluoroethyl and trifluorovinyl anions. The reactions demonstrate the compound's versatility as a trifluoroethylating reagent suitable for preparing a wide array of fluorine-containing organic molecules, despite challenges such as volatility and storage instability (Burdon, Coe, Haslock, & Powell, 1999).

Physical Properties Analysis

The physical properties of 1,1,1-Trifluoroethane, including its phase behavior and thermal characteristics, are fundamental to its applications. The molecular structure analysis in different phases (gas, liquid, and solid) reveals unusual conformational changes, which are critical for understanding its behavior under various conditions (Masters et al., 2015).

Chemical Properties Analysis

The chemical properties, particularly the reactivity of 1,1,1-Trifluoroethane and its derivatives, have been extensively studied. The synthesis of 1,1-difluoroallenes from commercially available 1,1,1-trifluoro-2-iodoethane illustrates the compound's utility in generating valuable intermediates for further chemical transformations, showcasing its role in synthetic organic chemistry (Oh, Fuchibe, & Ichikawa, 2011).

Scientific Research Applications

Refrigerant

  • Summary of the Application : 1,1,1-Trifluoroethane is used as a refrigerant either by itself or more commonly as a component of blended mixtures .
  • Results or Outcomes : The use of 1,1,1-Trifluoroethane as a refrigerant has been successful, but it’s important to note that it is a potent greenhouse gas with a lifetime of about 50 years and a global warming potential of 4300 .

Propellant

  • Summary of the Application : 1,1,1-Trifluoroethane is used as a propellant in canned air products used to clean electronic equipment .

Testing Agent

  • Summary of the Application : 1,1,1-Trifluoroethane is used as a testing agent for bypass leakage of carbon adsorbers in gas filtration systems .

Fire-Extinguishing Agent

  • Summary of the Application : 1,1,1-Trifluoroethane is used as the primary chemical in Halotron I fire-extinguishing agent .

Trifluorovinylating Agent

  • Summary of the Application : 1,1,1-Trifluoroethane is used as a trifluorovinylating agent in organic synthesis .

Solvent and Medical Propellant

  • Summary of the Application : 1,1,1-Trifluoroethane can be used as a solvent and medical propellant for a wide range of applications .

properties

IUPAC Name

1,1,1-trifluoroethane
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InChI

InChI=1S/C2H3F3/c1-2(3,4)5/h1H3
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InChI Key

UJPMYEOUBPIPHQ-UHFFFAOYSA-N
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Canonical SMILES

CC(F)(F)F
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Molecular Formula

C2H3F3
Record name 1,1,1-TRIFLUOROETHANE
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DSSTOX Substance ID

DTXSID9042047
Record name 1,1,1-Trifluoroethane
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Molecular Weight

84.04 g/mol
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Physical Description

1.1.1-Trifluoroethane is a colorless, highly flammable gas. It is heavier than air and vapors may travel from a leaking container to a source of ignition causing a flame to flashback to the container. Contact with the unconfined liquid can cause frostbite. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, A colorless, highly flammable gas; [CAMEO]
Record name 1,1,1-TRIFLUOROETHANE
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Record name Ethane, 1,1,1-trifluoro-
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Boiling Point

-47.20 °C
Record name 1,1,1-Trifluoroethane
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Solubility

Soluble in ethyl ether, chloroform
Record name 1,1,1-Trifluoroethane
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Density

Density: 1.176 g/mL at -50 °C
Record name 1,1,1-Trifluoroethane
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Vapor Density

3.1 (Air = 1)
Record name 1,1,1-Trifluoroethane
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Vapor Pressure

1262 kPa at 298.165 deg K (9465 mm Hg at 25 °C)
Record name 1,1,1-Trifluoroethane
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Product Name

1,1,1-Trifluoroethane

Color/Form

Colorless gas

CAS RN

420-46-2, 27987-06-0
Record name 1,1,1-TRIFLUOROETHANE
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Melting Point

-111.8 °C
Record name 1,1,1-Trifluoroethane
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Synthesis routes and methods

Procedure details

From the above results, it is believed that the reaction of HCFC-133a into HFC-134a occurs predominantly and HFC-143a and HFC-125 are produced from a side reaction in the first reactor, whereas the reaction of TCE into HCFC-133a is predominant but production of HFC-134a from HFC-134a is little in the second reactor.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoroethane
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1,1,1-Trifluoroethane
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1,1,1-Trifluoroethane
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1,1,1-Trifluoroethane
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Citations

For This Compound
4,530
Citations
W Tsang, A Lifshitz - International Journal of Chemical Kinetics, 1998 - Wiley Online Library
1,1‐Trifluoroethane has been decomposed in comparative rate single‐pulse shock‐tube experiments. The rate expression for elimination at ca. 2.5 bar and in the temperature range of …
Number of citations: 57 onlinelibrary.wiley.com
JS Lim, JY Park, BG Lee, YW Lee - Fluid Phase Equilibria, 2002 - Elsevier
Isothermal vapor–liquid equilibrium data were determined for the binary systems of 1,1,1-trifluoroethane (HFC-143a)+1,1,1,2-tetrafluoroethane (HFC-134a) and 1,1,1-trifluoroethane (…
Number of citations: 51 www.sciencedirect.com
WC Steele, FCA Stone - Journal of the American Chemical …, 1962 - ACS Publications
The appearance potentials of the major positive ions in the mass spectra of 1, 1, 1-trifluorocthane, 1, 1, 1-trifluoropropane and 3, 3, 3-trifluoropropene havebeen measured. The R-CF3 …
Number of citations: 15 pubs.acs.org
A Matsugi, K Yasunaga, H Shiina - The Journal of Physical …, 2014 - ACS Publications
1,1,1-Trifluoroethane (CH 3 CF 3 ) has been frequently used as a chemical thermometer or an internal standard in shock tube studies to determine relative rates of chemical reactions. …
Number of citations: 30 pubs.acs.org
EW Lemmon, RT Jacobsen - Journal of Physical and Chemical …, 2000 - pubs.aip.org
A new formulation is presented for the thermodynamic properties of refrigerant 143a (1,1,1-trifluoroethane, CH 3 –CF 3 ) based upon available experimental data. The formulation can …
Number of citations: 135 pubs.aip.org
JW Magee - International journal of thermophysics, 1998 - Springer
Molar heat capacities at constant volume (C v ) of 1,1-difluoroethane (R152a) and 1,1,1-trifluoroethane (R143a) have been measured with an adiabatic calorimeter. Temperatures …
Number of citations: 26 link.springer.com
R Stryjek, S Bobbo, R Camporese - Journal of Chemical & …, 1998 - ACS Publications
Isothermal vapor−liquid equilibria (VLE) for the binary systems 1,1,1,2-tetrafluoroethane (R134a) + propane (R290) and propane + 1,1,1-trifluoroethane (R143a) were measured at …
Number of citations: 39 pubs.acs.org
KAG MacNeil, JCJ Thynne - … Journal of Mass Spectrometry and Ion Physics, 1969 - Elsevier
Negative ion formation as a result of the electron bombardment of hexa-fluoroethane has been investigated. Several dissociative resonance and ion-pair processes have been …
Number of citations: 41 www.sciencedirect.com
ARH Goodwin, G Morrison - The Journal of Physical Chemistry, 1992 - ACS Publications
The relative permittivity (dielectric constant) in gaseous 1, 1, 1-trichlorotrifluoroethane, 1, 2-difluoroethane, 1, 1, 2-trichlorotrifluoroethane, and 2-(difluoromethoxy)-1, 1, 1-trifluoroethane …
Number of citations: 30 pubs.acs.org
H Lin, YY Duan - International Journal of Thermophysics, 2003 - Springer
The surface tension of 1,1,1-trifluoroethane (HFC-143a), 1,1,1,2,3,3,3-hepta-fluoropropane (HFC-227ea), and their binary mixture HFC-143a/227ea at 3 nominal mass fractions of 27.91…
Number of citations: 26 link.springer.com

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